molecular formula C18H32O2Si B14070310 2-[(Tributylsilyl)oxy]phenol CAS No. 101541-83-7

2-[(Tributylsilyl)oxy]phenol

Cat. No.: B14070310
CAS No.: 101541-83-7
M. Wt: 308.5 g/mol
InChI Key: ONZGFFJLLIVYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tributylsilyl)oxy]phenol is a silyl-protected phenolic compound characterized by a tributylsilyl (TBS) group attached to the hydroxyl oxygen of phenol. Its molecular formula is C₁₈H₃₀O₂Si, with a molecular weight of 306.5 g/mol. The TBS group serves as a protective moiety in organic synthesis, shielding the phenolic hydroxyl group from undesired reactions during multi-step processes. This modification enhances the compound’s lipophilicity and stability under basic or nucleophilic conditions, making it valuable in pharmaceuticals and fine chemical synthesis.

Properties

CAS No.

101541-83-7

Molecular Formula

C18H32O2Si

Molecular Weight

308.5 g/mol

IUPAC Name

2-tributylsilyloxyphenol

InChI

InChI=1S/C18H32O2Si/c1-4-7-14-21(15-8-5-2,16-9-6-3)20-18-13-11-10-12-17(18)19/h10-13,19H,4-9,14-16H2,1-3H3

InChI Key

ONZGFFJLLIVYTK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-[(tributylsilyl)oxy]- can be synthesized through the silylation of phenol using tributylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the phenol reacting with the chlorosilane to form the desired silyl ether .

Industrial Production Methods

While specific industrial production methods for Phenol, 2-[(tributylsilyl)oxy]- are not extensively documented, the general approach involves the large-scale silylation of phenol using tributylchlorosilane. The process may involve continuous flow reactors to ensure efficient mixing and reaction control .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(tributylsilyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 2-[(tributylsilyl)oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability of the phenol group by protecting it from oxidation and other reactive species. Additionally, the silyl group can facilitate the selective modification of the phenol group in complex molecular environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Derivatives

Substituent Effects on Acidity and Reactivity

Phenolic compounds exhibit varying acidity and reactivity depending on their substituents. Below is a comparative analysis of 2-[(Tributylsilyl)oxy]phenol with key analogues:

Table 1: Structural and Functional Comparisons
Compound Molecular Formula Molecular Weight Substituent Acidity (pKa) Solubility Key Applications
This compound C₁₈H₃₀O₂Si 306.5 Tributylsilyloxy N/A (OH protected) Lipophilic Protecting group in organic synthesis
o-Phenylphenol C₁₂H₁₀O 170.21 Phenyl ~10.0 Low in water Disinfectant, preservative
2-(Trifluoromethyl)phenol C₇H₅F₃O 162.11 Trifluoromethyl ~7.0 Soluble in organics Pharmaceutical intermediate
Kaempferol glycosides Varies ~400–600 Glycosyl ~8–9 (free OH) Water-soluble Antioxidant, antitumor agents
Key Observations:
  • Acidity: The trifluoromethyl group in 2-(trifluoromethyl)phenol is strongly electron-withdrawing, lowering the pKa to ~7.0, making it more acidic than unsubstituted phenol (pKa ~10). In contrast, the tributylsilyl group in this compound blocks the hydroxyl group entirely, rendering it non-acidic .
  • Solubility : Silyl protection drastically increases lipophilicity, whereas glycosylation (e.g., kaempferol glycosides in ) improves water solubility due to polar sugar moieties .
  • Applications: this compound: Primarily used as a temporary protective group in synthesis. o-Phenylphenol: Industrial applications in disinfectants due to its antimicrobial properties . 2-(Trifluoromethyl)phenol: Intermediate in agrochemicals and drugs, leveraging its enhanced acidity for reactivity .

Bioactivity and Stability

  • Antioxidant Activity: Phenolic hydroxyl groups are critical for radical scavenging. While glycosylated phenols (e.g., lignan glycosides in ) show strong antioxidant activity (IC₅₀ values: 8–22 mg/L for DPPH and hydroxyl radicals), the silyl-protected phenol lacks this functionality due to its masked hydroxyl group .
  • Antitumor Potential: highlights kaempferol derivatives and triterpenoids with IC₅₀ values as low as 91.7 μg/mL against cancer cells.

Thermodynamic and Physical Properties

  • Boiling Points: 2-(Trifluoromethyl)phenol has a boiling point of ~420–421 K , whereas this compound’s larger size and silyl group likely result in a higher boiling point (>500 K).
  • Stability : Silyl ethers are stable under neutral and basic conditions but hydrolyze under acidic conditions. In contrast, trifluoromethyl and glycosyl groups confer stability across broader pH ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.